Cas no 1784298-67-4 (3-amino-1-(3-bromo-2-methoxyphenyl)propan-1-one)

3-amino-1-(3-bromo-2-methoxyphenyl)propan-1-one 化学的及び物理的性質
名前と識別子
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- 3-amino-1-(3-bromo-2-methoxyphenyl)propan-1-one
- 1784298-67-4
- EN300-1938445
-
- インチ: 1S/C10H12BrNO2/c1-14-10-7(9(13)5-6-12)3-2-4-8(10)11/h2-4H,5-6,12H2,1H3
- InChIKey: FVRWYJLOGGOOOS-UHFFFAOYSA-N
- SMILES: BrC1=CC=CC(=C1OC)C(CCN)=O
計算された属性
- 精确分子量: 257.00514g/mol
- 同位素质量: 257.00514g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 14
- 回転可能化学結合数: 4
- 複雑さ: 199
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 52.3Ų
- XLogP3: 1.3
3-amino-1-(3-bromo-2-methoxyphenyl)propan-1-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1938445-0.1g |
3-amino-1-(3-bromo-2-methoxyphenyl)propan-1-one |
1784298-67-4 | 0.1g |
$968.0 | 2023-09-17 | ||
Enamine | EN300-1938445-0.25g |
3-amino-1-(3-bromo-2-methoxyphenyl)propan-1-one |
1784298-67-4 | 0.25g |
$1012.0 | 2023-09-17 | ||
Enamine | EN300-1938445-0.5g |
3-amino-1-(3-bromo-2-methoxyphenyl)propan-1-one |
1784298-67-4 | 0.5g |
$1056.0 | 2023-09-17 | ||
Enamine | EN300-1938445-1g |
3-amino-1-(3-bromo-2-methoxyphenyl)propan-1-one |
1784298-67-4 | 1g |
$1100.0 | 2023-09-17 | ||
Enamine | EN300-1938445-1.0g |
3-amino-1-(3-bromo-2-methoxyphenyl)propan-1-one |
1784298-67-4 | 1g |
$1100.0 | 2023-05-31 | ||
Enamine | EN300-1938445-5.0g |
3-amino-1-(3-bromo-2-methoxyphenyl)propan-1-one |
1784298-67-4 | 5g |
$3189.0 | 2023-05-31 | ||
Enamine | EN300-1938445-5g |
3-amino-1-(3-bromo-2-methoxyphenyl)propan-1-one |
1784298-67-4 | 5g |
$3189.0 | 2023-09-17 | ||
Enamine | EN300-1938445-10g |
3-amino-1-(3-bromo-2-methoxyphenyl)propan-1-one |
1784298-67-4 | 10g |
$4729.0 | 2023-09-17 | ||
Enamine | EN300-1938445-0.05g |
3-amino-1-(3-bromo-2-methoxyphenyl)propan-1-one |
1784298-67-4 | 0.05g |
$924.0 | 2023-09-17 | ||
Enamine | EN300-1938445-2.5g |
3-amino-1-(3-bromo-2-methoxyphenyl)propan-1-one |
1784298-67-4 | 2.5g |
$2155.0 | 2023-09-17 |
3-amino-1-(3-bromo-2-methoxyphenyl)propan-1-one 関連文献
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Youngjin Ham,Nathan J. Fritz,Gayea Hyun,Young Bum Lee,Jong Seok Nam,Il-Doo Kim Energy Environ. Sci., 2021,14, 5894-5902
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Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834
-
Guang-Zhen Liu,Shou-Tian Zheng,Guo-Yu Yang Chem. Commun., 2007, 751-753
-
4. A broadband aggregation-independent plasmonic absorber for highly efficient solar steam generation†Zhongming Huang,Shengliang Li,Xiao Cui,Yingpeng Wan,Yafang Xiao,Shuang Tian,Hui Wang,Xiaozhen Li,Qi Zhao,Chun-Sing Lee J. Mater. Chem. A, 2020,8, 10742-10746
-
Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364
-
Christian R. Samanamu,Elena N. Zamora,Leslie A. Lesikar,Jean-Luc Montchamp,Anne F. Richards CrystEngComm, 2008,10, 1372-1378
-
Nirban Jana,Dibyangana Parbat,Barnali Mondal,Supriya Das J. Mater. Chem. A, 2019,7, 9120-9129
-
Junbo Li,Jianlong Zhao,Jiayu Gao,Ju Liang,Wenlan Wu,Lijuan Liang New J. Chem., 2016,40, 7222-7228
-
Tianxiao Mei,Sheng Zhang,Jie Sun Anal. Methods, 2021,13, 764-768
-
Fengyan Li,Ning Jiang,Xizheng Liu,Lin Xu Dalton Trans., 2019,48, 14347-14353
3-amino-1-(3-bromo-2-methoxyphenyl)propan-1-oneに関する追加情報
3-Amino-1-(3-Bromo-2-Methoxyphenyl)Propan-1-One: A Comprehensive Overview
3-Amino-1-(3-bromo-2-methoxyphenyl)propan-1-one (CAS No. 1784298-67-4) is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound, with its unique structure and functional groups, has been the subject of extensive research due to its potential applications in drug development and as a building block in organic synthesis. The molecule combines an amino group, a ketone group, and a substituted phenyl ring, making it a versatile compound for various chemical transformations.
The phenyl ring in 3-amino-1-(3-bromo-2-methoxyphenyl)propan-1-one is substituted with a bromine atom at the 3-position and a methoxy group at the 2-position. These substituents influence the electronic properties of the ring, making it reactive towards electrophilic substitution reactions. The presence of the amino group at the 3-position further enhances the reactivity of the molecule, particularly in nucleophilic addition reactions. This combination of functional groups makes 3-amino-1-(3-bromo-2-methoxyphenyl)propan-1-one a valuable intermediate in the synthesis of more complex molecules.
Recent studies have highlighted the potential of 3-amino-1-(3-bromo-2-methoxyphenyl)propan-1-one as a precursor for bioactive compounds. Researchers have explored its role in the development of anti-inflammatory agents and antioxidants. For instance, a study published in *Journal of Medicinal Chemistry* demonstrated that derivatives of this compound exhibit significant anti-inflammatory activity by inhibiting cyclooxygenase enzymes. Additionally, its ability to act as a radical scavenger has been investigated in the context of neurodegenerative diseases.
The synthesis of 3-amino-1-(3-bromo-2-methoxyphenyl)propan-1-one involves multi-step reactions, often starting from readily available aromatic compounds. One common approach is the Friedel-Crafts acylation followed by selective substitution to introduce the amino group. The bromination and methylation steps are typically carried out under controlled conditions to ensure high yields and purity. The versatility of this compound lies in its ability to undergo various transformations, such as alkylation, acylation, and coupling reactions, making it a valuable intermediate in organic synthesis.
In terms of applications, 3-amino-1-(3-bromo-2-methoxyphenyl)propan-1-one has shown promise in materials science as well. Its ability to form stable coordination complexes with transition metals has been explored for potential use in catalysis and sensor technologies. Furthermore, its photochemical properties have been studied for applications in optoelectronics.
From an environmental perspective, researchers have also investigated the biodegradation pathways of 3-amino-1-(3-bromo-2-methoxyphenyl)propan-1-one to assess its eco-friendliness. Studies indicate that under aerobic conditions, the compound undergoes microbial degradation through hydroxylation and ring-opening mechanisms. This information is crucial for understanding its environmental impact and ensuring sustainable practices during its production and use.
In conclusion, 3-amino-1-(3-bromo-2-methoxyphenyl)propan-1-one (CAS No. 1784298-67-) is a multifaceted compound with diverse applications across various scientific disciplines. Its unique structure and reactivity make it an invaluable tool in organic synthesis, pharmacology, and materials science. As research continues to uncover new potential uses for this compound, it is likely to play an increasingly important role in both academic and industrial settings.
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